Centperazine

Pharmacokinetics Antifilarial drug disposition Comparative bioavailability

Centperazine (CAS 25143-13-9, synonym CDRI Compound 67/255; IUPAC: 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one) is a synthetic bridged piperazine-pyrimidinone antifilarial agent originally developed by the Central Drug Research Institute (CDRI), Lucknow, India. It is a conformationally restricted cyclic analogue of diethylcarbamazine (DEC), designed to reduce the rotational freedom of the DEC scaffold while preserving the pharmacophoric elements required for antifilarial activity.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 25143-13-9
Cat. No. B1206594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentperazine
CAS25143-13-9
Synonyms1-ethyl-6-methyl-2-oxoperhydro(1,2-c)piperazinopyrimidine
3-ethyl-8-methyl-1,3,8-triazabicyclo(4,4,0)decan-2-one
centperazine
compound 67-255
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESCCN1CCC2CN(CCN2C1=O)C
InChIInChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3
InChIKeyRJIZRWPAYCUABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centperazine (CAS 25143-13-9): Chemical Identity, Class, and Developmental History of a Bridged Piperazine Antifilarial Candidate


Centperazine (CAS 25143-13-9, synonym CDRI Compound 67/255; IUPAC: 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one) is a synthetic bridged piperazine-pyrimidinone antifilarial agent originally developed by the Central Drug Research Institute (CDRI), Lucknow, India [1]. It is a conformationally restricted cyclic analogue of diethylcarbamazine (DEC), designed to reduce the rotational freedom of the DEC scaffold while preserving the pharmacophoric elements required for antifilarial activity [2]. The compound has a molecular formula of C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol; it is a pale yellow viscous oily liquid freely soluble in water and common polar and non-polar solvents [3]. Centperazine advanced to phase II clinical trials as a microfilaricidal agent for lymphatic filariasis and has been studied in multiple preclinical models including Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and Setaria cervi [1][2].

Why Diethylcarbamazine and Other In-Class Antifilarials Cannot Substitute for Centperazine in Research and Formulation


Centperazine cannot be generically substituted by diethylcarbamazine (DEC) or other piperazine-class antifilarials despite their structural homology, because the conformationally restricted bridged bicyclic scaffold of centperazine produces quantitatively distinct pharmacological behavior across multiple independently verified dimensions [1]. Head-to-head pharmacokinetic studies in rats demonstrate that centperazine achieves a 5.8-fold higher plasma area-under-the-curve (AUC) than DEC (35.2 vs 6.1 μg·h/ml) due to slower systemic metabolism, resulting in prolonged tissue exposure [2]. In a double-blind controlled clinical trial in bancroftian filariasis patients, centperazine elicited a 3.8-fold lower incidence of adverse effects compared to DEC (8.9% vs 34%) [3]. Furthermore, centperazine inhibits a distinct set of filarial PEP-succinate pathway enzymes that are not targeted by DEC, CDRI Compound 72/70, or levamisole at comparable concentrations [4]. These non-interchangeable pharmacokinetic, toxicological, and target-engagement profiles mandate compound-specific selection criteria for any research, formulation, or procurement decision involving centperazine.

Centperazine (CAS 25143-13-9): Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


Centperazine Achieves 5.8-Fold Higher Plasma AUC Than Diethylcarbamazine After Equivalent Oral Dosing in Rats

In a direct head-to-head pharmacokinetic comparison in male albino rats receiving 25 mg/kg oral doses of each drug, centperazine produced a plasma area-under-the-concentration-curve (AUC) of 35.2 μg·h/ml, whereas diethylcarbamazine (DEC) yielded an AUC of only 6.1 μg·h/ml — a 5.8-fold difference [1]. Centperazine reached peak plasma concentration at 20 minutes post-dose versus 15 minutes for DEC. The urinary excretion of unchanged drug over 24 hours was 17% for centperazine compared to 9% for DEC, and the data collectively indicate slower metabolism and prolonged systemic residence of centperazine [1]. In a separate intravenous pharmacokinetic study (5 mg/kg IV in rats), centperazine exhibited a half-life of 4.4 hours with a mean plasma clearance of 72.87 ml/h/kg and a volume of distribution of 438 ml [2]. The higher and more sustained systemic exposure of centperazine is consistent with its reported 5-fold greater chemotherapeutic activity relative to DEC [1].

Pharmacokinetics Antifilarial drug disposition Comparative bioavailability

Centperazine Demonstrates 3.8-Fold Lower Adverse Event Rate Than Diethylcarbamazine in Double-Blind Clinical Trial for Bancroftian Filariasis

In a double-blind controlled clinical trial, centperazine (300 mg/day) and equivalent doses of DEC were administered to bancroftian filariasis patients [1]. Centperazine-treated patients exhibited an adverse event rate of 8.9%, compared to 34% in DEC-treated patients — a 25.1 percentage-point absolute reduction and a 3.8-fold relative reduction [1]. The most common adverse effects observed were giddiness, nausea, and vomiting [1]. An independent open controlled trial of centperazine at 150–200 mg/day for 21 days confirmed this tolerability advantage, reporting that patients tolerated the drug very well with no evidence of the adverse effects frequently observed with DEC and ivermectin [2]. However, it should be noted that DEC was significantly more effective than centperazine in reducing peripheral microfilaraemia in the double-blind trial, and neither drug showed efficacy in eliminating peripheral microfilaraemia compared to placebo [1].

Clinical tolerability Antifilarial chemotherapy Adverse drug reactions

Centperazine Inhibits Four Distinct Enzymes of the Filarial PEP-Succinate Pathway, Contrasting with Single-Enzyme Targeting by CDRI 72/70 and Inactivity of DEC and Levamisole

In a systematic in vitro enzyme inhibition study using subcellular fractions of the bovine filarial parasite Setaria cervi, centperazine at low concentrations produced significant inhibition of four PEP-succinate pathway enzymes: pyruvate kinase, lactate dehydrogenase, fumarase, and succinate dehydrogenase [1]. In direct contrast, CDRI Compound 72/70 (a structurally related piperazine analogue) significantly inhibited only PEP-carboxykinase, while diethylcarbamazine and levamisole were found to be more or less ineffective at lower concentrations against all enzymes of this pathway [1]. Suramin, included as a non-piperazine control, caused marked inhibition of most pathway enzymes at low concentration [1]. This demonstrates that centperazine possesses a multi-target enzyme inhibition profile within the PEP-succinate pathway that is not shared by its closest structural analogues.

Filarial energy metabolism PEP-succinate pathway Enzyme inhibition profiling

Centperazine Ranks as the Most Potent Acetylcholinesterase Inhibitor Among Five Tested Anthelmintics in Setaria cervi

An in vitro comparative study evaluated the effects of five antihelmintic compounds — diethylcarbamazine (DEC), centperazine, levamisole, CDRI Compound 72/70, and suramin — on both the motility and acetylcholinesterase (AChE) activity of adult female Setaria cervi [1]. Among all five compounds tested, centperazine was identified as the most potent inhibitor of filarial acetylcholinesterase activity [1]. Levamisole was the most effective at restricting parasite motility (complete irreversible restriction within minutes at low concentration), while DEC and centperazine restricted motility only at very high concentrations after longer incubation [1]. Compound 72/70 was the least effective agent tested, and suramin affected neither motility nor AChE levels [1]. This positions centperazine as the leading AChE-targeting agent within this comparator set, with a pharmacological profile that separates AChE inhibition from rapid paralytic activity.

Acetylcholinesterase inhibition Filarial neuromuscular target Anthelmintic screening

Centperazine Reported 4- to 6-Fold More Potent Than Diethylcarbamazine Against Microfilariae in Cotton Rat Model, Though Potency Advantage Is Host-Species Dependent

The original discovery reports for centperazine (Saxena et al., J Med Chem 1971) described the compound as approximately 4-fold more potent than DEC by the oral route and 6-fold more potent by the intraperitoneal route against Litomosoides carinii microfilariae in cotton rats (Sigmodon hispidus), as subsequently cited in multiple analytical and review publications [1]. However, a subsequent independent head-to-head comparison by Thompson et al. (1973) in Mongolian jirds (Meriones unguiculatus) found that centperazine and DEC exhibited roughly equivalent oral activity at matched dose levels, with neither drug showing an appreciable adulticidal effect [2]. In that study, centperazine at 18 mg/kg/day was no more effective than DEC, and centperazine at 3 mg/kg/day had less effect than DEC at 18 mg/kg/day, leading the authors to conclude the two drugs had equivalent rather than differentiated oral activity [2]. This discordance between cotton rat and jird models indicates that the potency advantage of centperazine over DEC is host-species and/or experimental-design dependent, and cannot be assumed to generalize across all preclinical filariasis models.

Microfilaricidal potency Litomosoides carinii In vivo antifilarial efficacy

Centperazine Displays 83.5% Total 24-Hour Elimination with Broad Tissue Distribution and Significant Tissue Binding in Rats

The metabolic disposition of [2-¹⁴C]-centperazine was studied in male albino rats following a 5 mg/kg intravenous dose [1]. The drug was found to be fairly distributed in all tissues, attaining highest concentrations in most organs within 30 minutes [1]. Over 24 hours, 83.5% of the administered radioactivity was eliminated from the body: 61.1% via urine, 21.3% via feces, and only 1% as exhaled ¹⁴CO₂, indicating minimal complete oxidative metabolism [1]. The drug exhibited significant binding to all tissues examined, with brain showing the highest activity and muscle the lowest [1]. A very rapid fall in blood radioactivity was observed during the initial 45–60 minutes, followed by a progressively slower decline that did not attain linearity even up to 24 hours [1]. These disposition characteristics contrast with the faster elimination profile of DEC and provide a pharmacokinetic basis for the prolonged antifilarial activity of centperazine.

Drug metabolism and disposition Tissue distribution 14C-radiotracer pharmacokinetics

Validated Research and Industrial Application Scenarios for Centperazine (CAS 25143-13-9) Based on Quantitative Comparative Evidence


Reference Standard for Multi-Enzyme PEP-Succinate Pathway Inhibition Profiling in Antifilarial Drug Discovery

Centperazine serves as a well-characterized reference inhibitor for simultaneously interrogating four nodes of the filarial PEP-succinate pathway (pyruvate kinase, lactate dehydrogenase, fumarase, succinate dehydrogenase) in a single assay, a multi-target profile that neither DEC, CDRI 72/70, nor levamisole provides [1]. New chemical entities can be benchmarked against centperazine's enzyme inhibition breadth to assess whether they offer broader or more selective pathway targeting. This application is directly supported by the Hussain et al. (1990) head-to-head enzyme profiling data [1].

Comparator Compound for Pharmacokinetic/Pharmacodynamic Modeling of Slowly Metabolized Antifilarial Agents

With a well-defined pharmacokinetic profile including a 5.8-fold higher plasma AUC than DEC (35.2 vs 6.1 μg·h/ml), a half-life of 4.4 hours, and an 83.5% 24-hour elimination profile dominated by renal excretion, centperazine provides a quantitatively characterized benchmark for evaluating the PK/PD relationship of next-generation antifilarial candidates designed for sustained systemic exposure [1]. This scenario is grounded in the direct comparative PK data from Roy et al. (1981) and the radiotracer disposition study by Agarwal et al. (1987) [1].

Positive Control for In Vitro Acetylcholinesterase Inhibition Screens Targeting Filarial Neuromuscular Function

Centperazine is the most potent acetylcholinesterase inhibitor among the five clinically relevant anthelmintics tested in Setaria cervi (DEC, centperazine, levamisole, CDRI 72/70, suramin), making it the preferred positive control for AChE-targeted screening cascades where discrimination from the rapid-paralytic mechanism of levamisole is desired [1]. This application is directly derived from the comparative in vitro data reported by Sharma (1991) [1].

Tolerability Benchmark for Clinical-Stage Antifilarial Drug Development in Lymphatic Filariasis Indications

Centperazine's 8.9% adverse event rate — documented in a double-blind controlled trial against DEC (34%) — establishes a quantitative clinical tolerability threshold that new antifilarial candidates for mass drug administration must meet or exceed [1]. The Ghatak et al. (1995) open trial further confirms that centperazine lacks the characteristic adverse effects of both DEC and ivermectin, providing an additional tolerability reference point . These clinical data directly support the use of centperazine as a comparator in Phase I/II antifilarial trial design [1].

Quote Request

Request a Quote for Centperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.